2-Methyl-4-phenylbut-3-yn-2-ol 2-Methyl-4-phenylbut-3-yn-2-ol
Brand Name: Vulcanchem
CAS No.: 1719-19-3
VCID: VC21218384
InChI: InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3
SMILES: CC(C)(C#CC1=CC=CC=C1)O
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

2-Methyl-4-phenylbut-3-yn-2-ol

CAS No.: 1719-19-3

Cat. No.: VC21218384

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-phenylbut-3-yn-2-ol - 1719-19-3

Specification

CAS No. 1719-19-3
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 2-methyl-4-phenylbut-3-yn-2-ol
Standard InChI InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3
Standard InChI Key FUPXYICBZMASCM-UHFFFAOYSA-N
SMILES CC(C)(C#CC1=CC=CC=C1)O
Canonical SMILES CC(C)(C#CC1=CC=CC=C1)O

Introduction

Structural Characteristics and Basic Properties

2-Methyl-4-phenylbut-3-yn-2-ol belongs to the class of organic compounds known as alkynes, characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C₁₁H₁₂O, and it has a molecular weight of approximately 160.21 g/mol. The compound features a phenyl group connected to a butynyl chain through the triple bond, with a tertiary alcohol functional group.

Chemical Identity

The compound is uniquely identified in chemical databases and literature through several standardized identifiers:

IdentifierValue
IUPAC Name2-methyl-4-phenylbut-3-yn-2-ol
CAS Registry Number1719-19-3
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
InChI KeyFUPXYICBZMASCM-UHFFFAOYSA-N
Canonical SMILESCC(C)(C#CC1=CC=CC=C1)O

The structural arrangement features a carbon-carbon triple bond connecting a phenyl group to a tertiary alcohol. This tertiary alcohol contains two methyl groups attached to the carbon bearing the hydroxyl group, creating the characteristic 2-methyl-2-ol pattern in the molecule's name.

Structural Features

The compound's structure can be broken down into three key components:

  • A phenyl ring (C₆H₅), which contributes to the hydrophobic and aromatic properties

  • A carbon-carbon triple bond (alkyne), which provides a site for many addition reactions

  • A tertiary alcohol group, featuring a hydroxyl (-OH) connected to a carbon with two methyl groups

This unique arrangement of functional groups confers specific chemical behavior and reactivity patterns that make this compound valuable in organic synthesis and other applications.

Physical and Chemical Properties

The physical and chemical properties of 2-methyl-4-phenylbut-3-yn-2-ol are directly influenced by its molecular structure, particularly the presence of the hydroxyl group, the phenyl ring, and the carbon-carbon triple bond.

Physical Properties

The compound exists as a solid at room temperature with a melting point range of 51-55°C. Its physical appearance and solubility characteristics reflect its mixed hydrophilic and hydrophobic nature.

PropertyValueNotes
Physical StateSolid at room temperature
Melting Point51-55°CDetermined by Differential Scanning Calorimetry
SolubilitySoluble in organic solventsGood solubility in ethanol, acetone, ethyl acetate
Limited solubility in waterDue to hydrophobic phenyl group
AppearanceCrystalline solid
StabilityStable under normal conditionsRecommended storage below 15°C in dark conditions

Chemical Reactivity

The chemical reactivity of 2-methyl-4-phenylbut-3-yn-2-ol is determined by its functional groups, especially the carbon-carbon triple bond and the hydroxyl group:

  • The carbon-carbon triple bond can undergo addition reactions, including hydrogenation and halogenation.

  • The hydroxyl group participates in substitution and elimination reactions.

  • The phenyl group can engage in electrophilic aromatic substitution reactions.

This combination of reactive sites makes the compound versatile in various chemical transformations and synthetic pathways.

Synthesis Methods

Several synthetic routes exist for the preparation of 2-methyl-4-phenylbut-3-yn-2-ol, each with specific advantages depending on the scale and purpose of synthesis.

Laboratory Scale Synthesis

At the laboratory scale, 2-methyl-4-phenylbut-3-yn-2-ol can be synthesized through the condensation of phenylacetylene with acetone. This reaction typically employs a base catalyst to facilitate the transformation:

  • Reagents: Phenylacetylene, acetone, base catalyst (e.g., potassium t-butoxide)

  • Conditions: Inert atmosphere, controlled temperature (typically 0-25°C)

  • Purification: Recrystallization from non-polar solvents such as hexane to achieve high purity

Alternative synthesis methods include Grignard reactions involving phenylethynylmagnesium bromide and acetone, which can provide good yields under appropriate conditions.

Industrial Production Methods

On an industrial scale, the compound is often produced as a precursor to terpenes and terpenoids. Industrial methods focus on:

  • Process optimization to minimize waste and maximize yield

  • Cost-effective reagents and catalysts

  • Scalable reaction conditions

  • Efficient purification techniques

The choice of method depends on factors including desired purity, scale of production, and downstream applications of the compound.

Chemical Reactions

2-Methyl-4-phenylbut-3-yn-2-ol participates in numerous chemical reactions, primarily involving its functional groups. Understanding these reactions is crucial for utilizing the compound in organic synthesis.

Reactions of the Triple Bond

The carbon-carbon triple bond is highly reactive toward addition reactions:

  • Hydrogenation: Using catalysts like palladium on carbon (Pd/C), the triple bond can be reduced to form the corresponding alkene or alkane, depending on reaction conditions.

  • Halogenation: Addition of halogens (Cl₂, Br₂) to the triple bond results in dihalogenated products.

  • Hydration: In the presence of mercury catalysts and acid, the triple bond can undergo hydration to form ketones.

  • Cycloaddition reactions: The triple bond can participate in cycloaddition reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions.

Reactions of the Hydroxyl Group

The tertiary alcohol functional group undergoes typical alcohol reactions:

  • Dehydration: Under acidic conditions, the hydroxyl group can be eliminated to form an alkene.

  • Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Oxidation: Although tertiary alcohols are resistant to oxidation compared to primary and secondary alcohols, specialized oxidizing agents can transform the structure.

  • Esterification: Formation of esters through reaction with carboxylic acids or acid derivatives.

Reactions of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution reactions:

  • Nitration: Reaction with nitric acid and sulfuric acid to introduce nitro groups.

  • Sulfonation: Reaction with sulfuric acid to introduce sulfonic acid groups.

  • Halogenation: Introduction of halogens using appropriate halogenating agents and catalysts.

  • Friedel-Crafts reactions: Alkylation or acylation in the presence of Lewis acid catalysts.

Applications in Organic Synthesis

2-Methyl-4-phenylbut-3-yn-2-ol serves as a valuable building block in organic synthesis due to its diverse functionality and reactivity profile.

As a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of complex organic molecules:

  • Pharmaceuticals: Used in the construction of drug molecules containing alkyne or hydroxyl functionalities.

  • Agrochemicals: Employed in the synthesis of crop protection agents.

  • Fine chemicals: Utilized in the production of specialty chemicals for research and industrial applications.

In Derivatization Reactions

The compound serves as a platform for derivatization reactions leading to diverse products:

  • Functional group transformations: Conversion of the hydroxyl to other functional groups.

  • Carbon chain extension: Utilizing the triple bond for carbon-carbon bond formation.

  • Heterocycle formation: Incorporation into heterocyclic structures through cycloaddition reactions.

  • Coupling reactions: Participation in metal-catalyzed coupling reactions through the alkyne functionality.

Biological Activity

Research has revealed several potential biological activities associated with 2-methyl-4-phenylbut-3-yn-2-ol, suggesting possible therapeutic applications.

Antimicrobial Properties

Studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. This activity is particularly pronounced against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (μg/mL)
Gram-positive bacteriaSignificantLower values indicating higher potency
Gram-negative bacteriaLimitedHigher values indicating lower potency

The mechanism of antimicrobial action is thought to involve disruption of bacterial cell membranes through the interaction of the compound's hydrophobic regions with membrane lipids.

Anti-inflammatory Effects

Preliminary research suggests anti-inflammatory potential through the modulation of inflammatory mediators:

  • Reduction in pro-inflammatory cytokines (TNF-α, IL-6)

  • Inhibition of inflammatory enzyme pathways

  • Modulation of cellular inflammatory responses

These effects indicate possible therapeutic applications in inflammatory conditions, though further research is needed to fully characterize the mechanisms and efficacy.

Antioxidant Activity

The compound has demonstrated antioxidant capabilities in experimental models, including:

  • Free radical scavenging

  • Reduction of oxidative stress markers

  • Protection against peroxidative damage

This antioxidant profile suggests potential applications in conditions associated with oxidative stress and cellular damage.

Research Methodologies

Scientific investigation of 2-methyl-4-phenylbut-3-yn-2-ol employs various methodologies to characterize its properties, behavior, and applications.

Structural Characterization Techniques

Accurate structural characterization is essential for confirming the compound's identity and purity:

  • X-ray Crystallography: Provides definitive three-dimensional structural information, including bond angles and molecular packing in the crystalline state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the presence and arrangement of hydrogen and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, particularly useful for detecting the C≡C stretch (~2100 cm−1) and OH stretch.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that help elucidate structure.

Comparative Analysis with Similar Compounds

Comparing 2-methyl-4-phenylbut-3-yn-2-ol with structurally related compounds provides insights into structure-activity relationships and helps predict chemical behavior.

Structural Analogs

Several compounds share structural similarities with 2-methyl-4-phenylbut-3-yn-2-ol:

CompoundStructural DifferencesKey Property Differences
2-Phenyl-3-butyn-2-olLacks one methyl group at position 2Lower melting point, different crystallization behavior
4-Phenyl-3-butyn-2-olDifferent substitution patternAltered reactivity due to secondary alcohol group
2-MethylphenylbutanoylContains an acyl group instead of hydroxylHigher reactivity in carbonyl addition reactions
2-Methyl-4-phenylbutanolSaturated analog (no triple bond)Significantly reduced reactivity in addition reactions

Structure-Activity Relationships

The structure-activity relationships observed among these compounds reveal important insights:

  • The tertiary alcohol group in 2-methyl-4-phenylbut-3-yn-2-ol contributes to its stability compared to secondary alcohol analogs.

  • The carbon-carbon triple bond is essential for certain biological activities, particularly the antimicrobial effects.

  • The phenyl group's position relative to other functional groups influences both chemical reactivity and biological properties.

  • The presence of methyl groups at the position adjacent to the hydroxyl affects the compound's physical properties and chemical behavior.

Understanding these relationships helps guide the design of new compounds with enhanced properties or targeted activities.

Advanced Research Questions and Methodologies

Cutting-edge research on 2-methyl-4-phenylbut-3-yn-2-ol addresses complex questions requiring sophisticated methodological approaches.

Computational Chemistry Approaches

Modern computational methods offer valuable insights into the compound's behavior:

  • Density Functional Theory (DFT) calculations: Used to model NMR and IR spectra, helping resolve discrepancies between computational predictions and experimental data.

  • Molecular Dynamics simulations: Provide information on conformational preferences and stability.

  • Quantitative Structure-Activity Relationship (QSAR) modeling: Correlates structural features with biological activities to guide future design efforts.

Mechanistic Investigations

Understanding reaction mechanisms involving 2-methyl-4-phenylbut-3-yn-2-ol requires specialized techniques:

  • Kinetic studies: Stopped-flow techniques to monitor intermediate formation in real-time.

  • Isotopic labeling: Introduction of deuterium at the hydroxyl group to track proton transfer pathways.

  • Catalyst screening: Testing transition-metal complexes (e.g., Pd/Cu) to evaluate regioselectivity in cross-coupling reactions.

Analytical Challenges

Advanced analytical challenges require specialized approaches:

  • Trace impurity detection: HPLC with UV detection (λ = 254 nm) or GC-MS to separate and identify byproducts such as phenylacetylene dimers.

  • Polymorphism studies: X-ray powder diffraction and thermal analysis to identify and characterize different crystalline forms.

  • Stability testing: Accelerated aging studies under controlled temperature and humidity conditions to predict long-term stability.

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